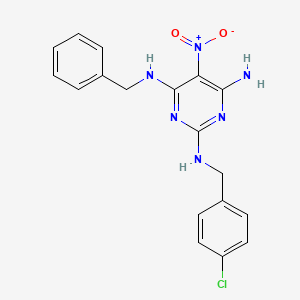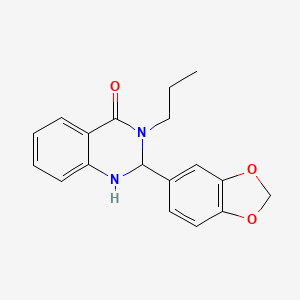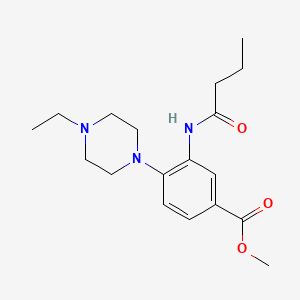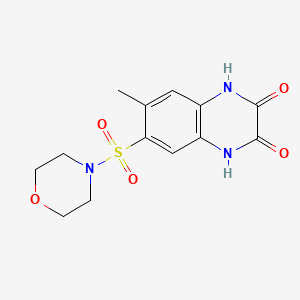![molecular formula C27H29ClN2O5 B12486606 5-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12486606.png)
5-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core with various functional groups, including a morpholine ring, an amino group, and substituted phenyl groups. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps:
Formation of the substituted phenyl groups: The initial step involves the synthesis of 4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL derivatives through etherification and halogenation reactions.
Amino group introduction: The amino group is introduced via reductive amination, where the substituted phenyl groups react with an appropriate amine under reducing conditions.
Morpholine ring attachment: The morpholine ring is incorporated through nucleophilic substitution reactions.
Benzoic acid core formation: The final step involves the coupling of the substituted phenyl groups and the morpholine ring with a benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholine groups, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, resulting in amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as acidic or basic environments, often with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain diseases, including cancer and inflammatory conditions, due to their ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.
Mechanism of Action
The mechanism of action of 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[({4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
- 5-[({4-[(4-FLUOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
- 5-[({4-[(4-METHYLPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID
Uniqueness
The uniqueness of 5-[({4-[(4-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups. The presence of the 4-chlorophenyl group, along with the morpholine ring and benzoic acid core, provides distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C27H29ClN2O5 |
|---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H29ClN2O5/c1-2-34-26-15-20(5-10-25(26)35-18-19-3-6-21(28)7-4-19)17-29-22-8-9-24(23(16-22)27(31)32)30-11-13-33-14-12-30/h3-10,15-16,29H,2,11-14,17-18H2,1H3,(H,31,32) |
InChI Key |
NVZJSTIASPKONB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dichlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12486530.png)
![Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486531.png)


![2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B12486557.png)

![4-butoxy-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12486563.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B12486570.png)

![4-[Bis(1,3-benzodioxol-5-ylcarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12486581.png)
![methyl 4-[({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)amino]-4-oxobutanoate](/img/structure/B12486588.png)
![N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12486596.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486613.png)
![4-tert-butyl-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide](/img/structure/B12486623.png)
